Degradation Potency (DC50) of NR-V04 vs. Binding Affinity (Kd) of Celastrol
NR-V04 induces NR4A1 degradation with DC50 values of 228.5 nM in CHL-1 cells and 518.8 nM in A375 melanoma cells after 16 h treatment [1]. In contrast, the parent NR4A1 ligand celastrol exhibits a binding Kd of 290 nM (0.29 μM) but does not degrade the target protein [2]. NR-V04 achieves catalytic protein knockdown, whereas celastrol merely occupies the ligand-binding domain.
| Evidence Dimension | Target engagement efficacy |
|---|---|
| Target Compound Data | DC50 = 228.5 nM (CHL-1); 518.8 nM (A375) [1] |
| Comparator Or Baseline | Celastrol: Kd = 290 nM [2] |
| Quantified Difference | NR-V04 degrades NR4A1; celastrol does not degrade |
| Conditions | 16 h treatment in human melanoma cell lines |
Why This Matters
Degradation offers a fundamentally different pharmacological outcome than reversible binding, enabling durable target suppression and potential efficacy in inhibitor-resistant settings.
- [1] Wang L, Xiao Y, Luo Y, et al. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy. J Exp Med. 2024;221(3):e20231519. View Source
- [2] Safe S, Karki K. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands. PMC. 2021. View Source
